molecular formula C61H94O7 B1260686 Thermocryptoxanthin-15

Thermocryptoxanthin-15

Cat. No.: B1260686
M. Wt: 939.4 g/mol
InChI Key: RDUYXVUZPBWYNT-ISSZXRGHSA-N
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Description

Thermocryptoxanthin-15 (CA00387) is a carotenoid derivative identified in the Carotenoid Database . Its structure is defined as (3R)-configured β,β-carotene with a 3-O-β-D-glucosyl-12-methyltridecanoyl substituent (Fig. 1). The glucoside moiety and branched acyl chain distinguish it from simpler carotenoids like β-carotene. The "15" in its nomenclature likely corresponds to the 13-carbon acyl chain (tridecanoyl) with a methyl branch at the 12th position, though this requires further clarification in taxonomic conventions.

Properties

Molecular Formula

C61H94O7

Molecular Weight

939.4 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-yl]oxyoxan-2-yl]methyl 13-methyltetradecanoate

InChI

InChI=1S/C61H94O7/c1-44(2)27-20-18-16-14-13-15-17-19-21-35-55(62)66-43-54-56(63)57(64)58(65)59(68-54)67-51-41-50(8)53(61(11,12)42-51)39-37-48(6)33-25-31-46(4)29-23-22-28-45(3)30-24-32-47(5)36-38-52-49(7)34-26-40-60(52,9)10/h22-25,28-33,36-39,44,51,54,56-59,63-65H,13-21,26-27,34-35,40-43H2,1-12H3/b23-22+,30-24+,31-25+,38-36+,39-37+,45-28+,46-29+,47-32+,48-33+/t51-,54-,56-,57+,58-,59?/m1/s1

InChI Key

RDUYXVUZPBWYNT-ISSZXRGHSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)OC3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)C)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)OC3C(C(C(C(O3)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Related Compounds

Compound ID Name Core Structure Substituents Acyl Chain Description
CA00387 This compound β,β-carotene (3R) 3-O-β-D-glucosyl-12-methyltridecanoyl 13C chain (12-methyl branch)
CA00383 Thermocryptoxanthin-11 β,β-carotene (3R) 3-O-β-D-glucosyl-8-methylnonanoyl 9C chain (8-methyl branch)
CA00385 Thermocryptoxanthin-13 β,β-carotene (3R) 3-O-β-D-glucosyl-10-methylundecanoyl 11C chain (10-methyl branch)
CA00388 Thermozeaxanthin-15 β,β-carotene (3R,3'R) 3-O-β-D-glucosyl-6-O-13-methyltetradecanoyl; 3'-hydroxyl 14C chain (13-methyl branch)
CA00386 Thermozeaxanthin-13 β,β-carotene (3R,3'R) 3-O-β-D-glucosyl-6-O-11-methyldodecanoyl; 3'-hydroxyl 12C chain (11-methyl branch)

Key Observations:

Acyl Chain Length and Branching :

  • The "-11," "-13," and "-15" suffixes correlate with increasing acyl chain length (e.g., Thermocryptoxanthin-11 has a 9C chain vs. 13C in this compound). Methyl branches are positioned at even intervals (e.g., 8th, 10th, or 12th carbon).
  • Longer acyl chains (e.g., 13C in this compound) likely enhance lipophilicity , influencing membrane integration or thermal stability compared to shorter-chain analogs .

Functional Group Variations: Thermozeaxanthins (e.g., CA00388) feature an additional 3'-hydroxyl group absent in thermocryptoxanthins. This modification may augment antioxidant capacity or alter solubility profiles.

Glucosylation Patterns: All listed compounds share a 3-O-β-D-glucosyl group, which may improve water solubility compared to non-glycosylated carotenoids.

Implications of Structural Differences

While the provided evidence lacks direct experimental data on physicochemical or biological properties, structural trends suggest:

  • Thermal Stability : Longer acyl chains in this compound may confer higher melting points than Thermocryptoxanthin-11 or -13, analogous to lipid behavior .
  • Bioactivity : The 3'-hydroxyl in thermozeaxanthins could enhance radical-scavenging activity, positioning them as more potent antioxidants than thermocryptoxanthins.
  • Synthetic Relevance: The C-15 phosphonate reagent described in highlights methodologies for synthesizing carotenoids with extended chains, though its direct application to this compound remains unexplored .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thermocryptoxanthin-15
Reactant of Route 2
Thermocryptoxanthin-15

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